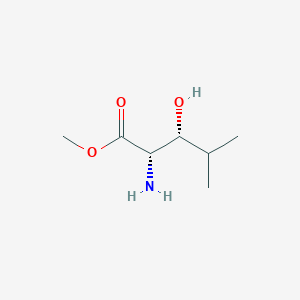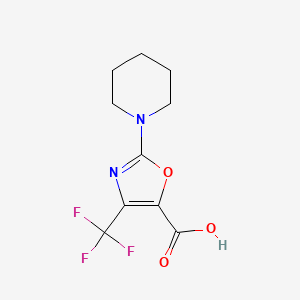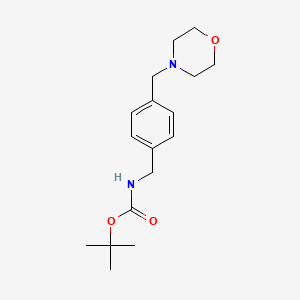
2-Pyridinepentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinepentanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid or its derivatives. One common method is the Grignard reaction, where a pyridine derivative reacts with a Grignard reagent, followed by acid hydrolysis to yield the desired product . Another approach involves the use of Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is coupled with a pentanoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinepentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, amines, thiols, and palladium catalysts.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinepentanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyridinepentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Pyridine derivatives: Commonly used in drug discovery for their therapeutic properties.
Uniqueness
2-Pyridinepentanoic acid stands out due to its unique structure, which combines the properties of both pyridine and pentanoic acid. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
91843-29-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,1-2,5,7H2,(H,12,13) |
Clé InChI |
BKLCIXFZKRHNTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-Chloroethyl]-4'-methoxy-biphenyl](/img/structure/B8423434.png)

![2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8423457.png)




